N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and an acetamide moiety attached to a chloromethoxyphenyl group. Compounds of this nature are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reaction: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the acylation of the piperazine intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine rings are known to interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-(3-fluorophenyl)piperazin-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its pharmacological properties and chemical reactivity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(20)12-16(18)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-15(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBGLAUNJJOYSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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